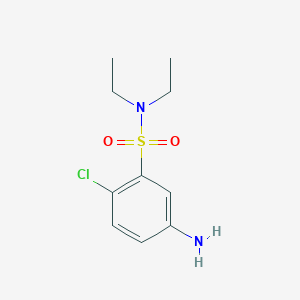

5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide

Description

5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide is an organic compound with the molecular formula C10H15ClN2O2S and a molecular weight of 262.76 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical and biological research applications due to its unique chemical properties.

Properties

IUPAC Name |

5-amino-2-chloro-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-3-13(4-2)16(14,15)10-7-8(12)5-6-9(10)11/h5-7H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYDDVHNVRFVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 2-chloro-N,N-diethyl-benzenesulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position of the benzene ring.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: 5-Hydroxy-2-chloro-N,N-diethyl-benzenesulfonamide.

Oxidation: 5-Nitro-2-chloro-N,N-diethyl-benzenesulfonamide.

Reduction: 5-Amino-2-chloro-N,N-diethyl-benzenesulfinamide.

Scientific Research Applications

5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-chloro-N,N-diethyl-benzenesulfonamide: Similar structure but with the amino and chloro groups in different positions.

5-Amino-2-chloropyridine: Contains a pyridine ring instead of a benzene ring.

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide: Similar structure but with dimethyl groups instead of diethyl groups.

Uniqueness

5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, a chloro group, and a sulfonamide group makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide is a sulfonamide derivative that has garnered attention in various fields of scientific research due to its potential biological activities. This compound is characterized by its unique functional groups, including an amino group, a chloro group, and a sulfonamide moiety, which contribute to its reactivity and interaction with biological targets.

The molecular formula of this compound is with a molecular weight of approximately 262.76 g/mol. The compound is soluble in organic solvents and exhibits diverse chemical reactivity, including:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as hydroxide ions or amines.

- Oxidation Reactions : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction Reactions : The sulfonamide group can be reduced to sulfinamide or sulfide derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and sulfonamide groups are capable of forming hydrogen bonds with active sites, while the chloro group can engage in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Inhibition Studies

Research indicates that sulfonamide derivatives, including this compound, may act as inhibitors of carbonic anhydrases (CAs). A study demonstrated that chlorinated compounds exhibited significantly higher affinities towards various CA isozymes compared to their non-chlorinated counterparts . This suggests that the presence of the chloro group enhances the biological efficacy of the compound.

Cardiovascular Effects

A study evaluating the effects of benzenesulfonamides on coronary resistance using an isolated rat heart model found that certain derivatives could decrease coronary resistance significantly. Specifically, 4-(2-aminoethyl)-benzenesulfonamide was noted for its ability to lower perfusion pressure compared to control conditions . This highlights the potential cardiovascular implications of compounds in this class.

Table 1: Experimental Design for Biological Activity Evaluation

| Group | Compound | Dose |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 nM |

| III | Compound 2 | 0.001 nM |

| IV | Compound 3 | 0.001 nM |

| V | Compound 4 | 0.001 nM |

| VI | Compound 5 | 0.001 nM |

This table summarizes the experimental design used to evaluate the biological activity produced by benzenesulfonamide derivatives on perfusion pressure and coronary resistance .

Pharmacokinetics

The pharmacokinetic parameters for compounds like 4-(2-aminoethyl)benzenesulfonamide were assessed using computational models such as ADMETlab. Results indicated variations in permeability across different cell lines, which could influence their biological activity and therapeutic potential .

Comparison with Similar Compounds

This compound can be compared with other similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Amino-5-chloro-N,N-diethyl-benzenesulfonamide | Different positions of amino and chloro groups | Similar inhibition properties |

| 5-Amino-2-chloropyridine | Pyridine ring instead of benzene | Different target interactions |

| 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide | Dimethyl groups instead of diethyl | Variability in solubility and reactivity |

This comparison illustrates how structural variations can impact the biological activities and applications of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.